The compound 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has been extensively studied due to its wide range of biological activities. Pyrazolo[3,4-d]pyrimidines have been reported to possess antiproliferative, proapoptotic, anti-mycobacterial, anti-inflammatory, and antiviral properties, among others. These compounds have been synthesized and modified to enhance their biological activities and to understand their mechanism of action in various biological systems.
Pyrazolo[3,4-d]pyrimidines have shown potent antiproliferative effects against various cancer cell lines, such as A431 and 8701-BC cells, by targeting Src phosphorylation1. Additionally, pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides have been identified as selective agents for p21-deficient cells, with strict structure-activity relationships guiding their antiproliferative efficacy8.
The design and synthesis of pyrazolo[1,5-a]pyrimidin-7-amines have led to compounds with potent in vitro growth inhibition of Mycobacterium tuberculosis, with some derivatives exhibiting low hERG liability and good metabolic stability, making them promising candidates for the treatment of tuberculosis2.
Pyrazolo[1,5-a]pyrimidin-7-ones have been synthesized and evaluated for their anti-inflammatory properties, with some compounds showing higher activity and better therapeutic indices than reference drugs like phenylbutazone and indomethacin, and without ulcerogenic activity4.
A novel class of pyrazolo[3,4-d]pyrimidines has been found to be highly specific for human enteroviruses, particularly coxsackieviruses, with some derivatives inhibiting enterovirus replication at nanomolar concentrations without apparent cytotoxicity7.
The pyrazolo[4,3-d]pyrimidine scaffold has been utilized to develop potent and selective phosphodiesterase 5 (PDE5) inhibitors, with some 1-(2-ethoxyethyl)-1H-pyrazolo[4,5-d]pyrimidines advancing as clinical candidates5.
Pyrazolo[4,3-d]pyrimidin-7-ones have been synthesized as adenosine receptor antagonists, with structure-activity relationship studies indicating a high correlation between adenosine binding affinities and the potencies of these compounds6.
A new series of 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amines have been synthesized and evaluated for their potential as antibacterial agents, with some showing moderate to good inhibitory effects against pathogenic bacteria10.
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is classified as a heterocyclic compound, specifically a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are characterized by their fused pyrazole and pyrimidine rings, which contribute to their pharmacological properties. This particular compound has been studied for its potential as an anticancer agent and as a modulator of kinase activity, particularly targeting the epidermal growth factor receptor (EGFR) and other related pathways .
The synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves several key steps:
For example, one study reported synthesizing new derivatives through reactions involving various alkylating agents in dimethylformamide (DMF) at room temperature . The yields were generally good, indicating the robustness of the synthetic methodology.
The molecular structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol features a fused bicyclic framework consisting of a pyrazole ring and a pyrimidine ring. Key structural characteristics include:
Crystallographic studies using X-ray diffraction have provided precise geometric parameters that confirm the structural integrity and planarity essential for biological activity .
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its efficacy against specific biological targets .
The mechanism of action for 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol primarily involves its role as an inhibitor of tyrosine kinases, particularly EGFR. The binding affinity is attributed to:
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting signaling pathways critical for cell proliferation and survival .
The physical and chemical properties of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol include:
These properties are essential for determining the compound's behavior in biological systems and its suitability for drug formulation .
The applications of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol are diverse:
Pyrazolo[3,4-d]pyrimidines constitute a bicyclic heteroaromatic system formed through fusion of pyrazole and pyrimidine rings at the 3,4- and 4,5-positions, respectively. This arrangement generates a planar, electron-rich framework structurally analogous to purine nucleobases, particularly adenine. The 1H-pyrazolo[3,4-d]pyrimidine tautomer predominates over the 2H-isomer due to enhanced aromatic stabilization across both rings, conferring a thermodynamic preference of approximately 37 kJ/mol as established by computational studies [6]. Within this classification, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol exhibits significant tautomeric versatility at the 4-position. The hydroxyl tautomer coexists in equilibrium with the 4(3H)-oxo tautomer, with the latter generally favored in polar protic solvents. This prototropic equilibrium profoundly influences hydrogen-bonding capacity, dipole moment, and molecular recognition properties critical for biological activity. Substituents at N1, including the phenyl group, prevent formation of alternative tautomers and direct regioselective functionalization at C3, C4, C5, and C6 positions [1] [6].
The medicinal exploration of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives originated from systematic efforts to develop bioisosteric replacements for purine-based kinase inhibitors. Early investigations focused on exploiting the scaffold's structural similarity to ATP for competitive inhibition at catalytic kinase domains. Significant milestones include its identification as a core pharmacophore in protein kinase modulators during the late 1990s, followed by rational design of tyrosine kinase inhibitors targeting epidermal growth factor receptor in the early 2000s [2] [9]. The incorporation of the N1-phenyl substituent emerged as a strategic modification to enhance hydrophobic interactions within kinase hydrophobic region I while maintaining synthetic accessibility. This design paradigm yielded derivatives with nanomolar inhibitory potency against clinically validated oncology targets. Recent advancements have leveraged the scaffold's synthetic versatility to develop multitarget inhibitors addressing resistance mechanisms in cancer therapy, particularly through simultaneous inhibition of complementary pathways like EGFR and VEGFR [4] [9].
The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol scaffold embodies multiple pharmacophoric elements essential for molecular recognition by biological targets. The heteroaromatic core serves as an adenine bioisostere, occupying the purine-binding pocket of kinase ATP sites through complementary hydrogen bonding with key residues such as Met793 and Thr854 in EGFR [4] [8]. The N1-phenyl group constitutes a terminal hydrophobic head that optimally engages with hydrophobic region I in kinase domains, enhancing binding affinity and selectivity. Position C4 provides a hydrogen-bonding anchor point via its hydroxyl/oxo functionality, which can interact with catalytic residues or serve as a synthetic handle for derivatization. Position C3 functions as a diversity position amenable to hydrophobic, hydrogen-bond donating, or accepting substituents to address auxiliary hydrophobic pockets. This multifaceted pharmacophore profile enables rational design of inhibitors targeting structurally diverse oncogenic kinases while maintaining favorable drug-like properties [4] [8] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7